
Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate is an organic compound with a cyclopentane ring structure It contains an amino group, a hydroxymethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with appropriate reagents to introduce the amino and hydroxymethyl groups. One common method involves the use of palladium-catalyzed reactions to introduce the carboxylate group, followed by further functionalization to add the amino and hydroxymethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, amines, and substituted amino compounds.
Scientific Research Applications
Ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A precursor in the synthesis of ethyl 2-amino-3-(hydroxymethyl)cyclopentanecarboxylate.
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate: A similar compound with a hydroxymethyl group at a different position.
Indole derivatives: Compounds with similar functional groups but different ring structures.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 2-amino-3-(hydroxymethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)7-4-3-6(5-11)8(7)10/h6-8,11H,2-5,10H2,1H3 |
InChI Key |
LSFRBWAHIQCWED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(C1N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



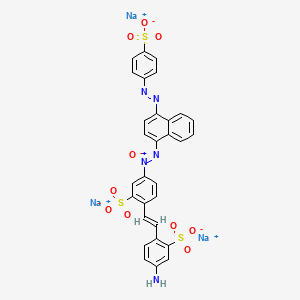

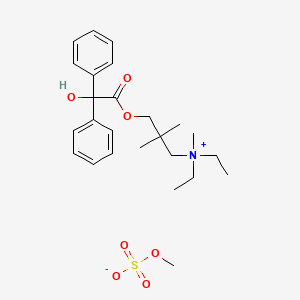
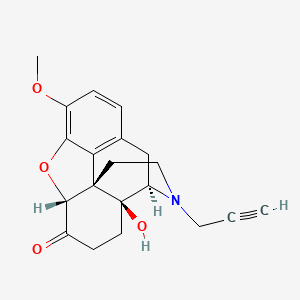

![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
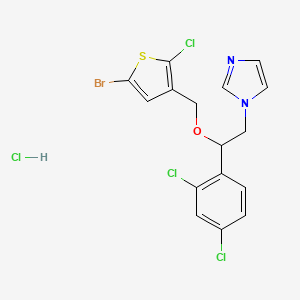

![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
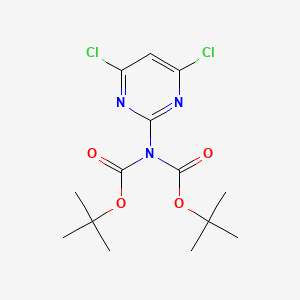
![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
